molecular formula C18H17NO5 B10875832 ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B10875832
M. Wt: 327.3 g/mol
InChI Key: OPKTZXIDVOFXRV-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indole core, a furan ring, and ester functionalities, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with a furan carboxylic acid derivative in the presence of a Lewis acid catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The furan ring and ester functionalities may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-FLUOROINDOLE-2-CARBOXYLATE: Similar structure but with a fluorine atom, leading to different chemical and biological properties.

    METHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

ETHYL 5-[(2-FURYLCARBONYL)OXY]-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of an indole core, furan ring, and ester functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C18H17NO5/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)24-17(20)15-6-5-9-23-15/h5-10H,4H2,1-3H3

InChI Key

OPKTZXIDVOFXRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C)C

Origin of Product

United States

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